molecular formula C4H4INOS B6210654 4-iodo-3-methoxy-1,2-thiazole CAS No. 60666-89-9

4-iodo-3-methoxy-1,2-thiazole

Cat. No.: B6210654
CAS No.: 60666-89-9
M. Wt: 241.1
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Description

4-iodo-3-methoxy-1,2-thiazole is a heterocyclic compound that contains iodine, methoxy, and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-methoxy-1,2-thiazole typically involves the iodination of 3-methoxy-1,2-thiazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a moderate level to ensure the selective iodination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-methoxy-1,2-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 4-amino-3-methoxy-1,2-thiazole or 4-thio-3-methoxy-1,2-thiazole.

    Oxidation: Formation of 3-methoxy-1,2-thiazole-4-carboxylic acid.

    Reduction: Formation of 4-iodo-3-methoxy-dihydro-1,2-thiazole.

Scientific Research Applications

4-iodo-3-methoxy-1,2-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxy-1,2-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-1,2-thiazole: Lacks the iodine atom, resulting in different reactivity and applications.

    4-bromo-3-methoxy-1,2-thiazole: Similar structure but with bromine instead of iodine, leading to different chemical properties.

    4-chloro-3-methoxy-1,2-thiazole:

Uniqueness

4-iodo-3-methoxy-1,2-thiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications in medicinal chemistry and materials science, where such interactions are crucial.

Properties

CAS No.

60666-89-9

Molecular Formula

C4H4INOS

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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